2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is a synthetic organic compound that features a fluorophenoxy group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable halide.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the thiadiazole ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
- 2-(4-bromophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
- 2-(4-methylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
Uniqueness
2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical stability. This makes it a valuable compound for various applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C12H12FN3O2S |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C12H12FN3O2S/c1-7(18-10-5-3-9(13)4-6-10)11(17)15-12-14-8(2)16-19-12/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
MBUMDQCOCOJYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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